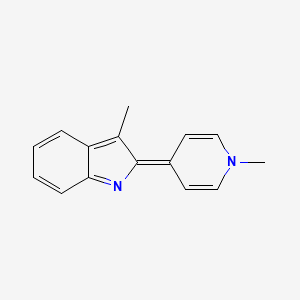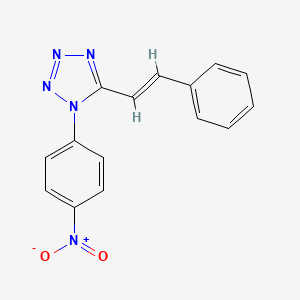![molecular formula C15H10N6O4 B3820680 1-(4-nitrophenyl)-5-[2-(4-nitrophenyl)vinyl]-1H-tetrazole](/img/structure/B3820680.png)
1-(4-nitrophenyl)-5-[2-(4-nitrophenyl)vinyl]-1H-tetrazole
Übersicht
Beschreibung
1-(4-nitrophenyl)-5-[2-(4-nitrophenyl)vinyl]-1H-tetrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a tetrazole derivative, which is a class of organic compounds that contain a five-membered ring of four nitrogen atoms and one carbon atom. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Wirkmechanismus
The mechanism of action of 1-(4-nitrophenyl)-5-[2-(4-nitrophenyl)vinyl]-1H-tetrazole is not fully understood. However, it has been proposed that this compound may act as a reactive oxygen species (ROS) scavenger, which can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-nitrophenyl)-5-[2-(4-nitrophenyl)vinyl]-1H-tetrazole in lab experiments is its unique properties, which make it a useful building block for the synthesis of new materials. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
1-(4-nitrophenyl)-5-[2-(4-nitrophenyl)vinyl]-1H-tetrazole has the potential for various future directions in scientific research. One potential future direction is the development of new materials with unique properties using this compound as a building block. Another potential future direction is the use of this compound as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
1-(4-nitrophenyl)-5-[2-(4-nitrophenyl)vinyl]-1H-tetrazole has been studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of materials science, where it has been used as a building block for the synthesis of new materials with unique properties. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)-5-[(E)-2-(4-nitrophenyl)ethenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O4/c22-20(23)13-4-1-11(2-5-13)3-10-15-16-17-18-19(15)12-6-8-14(9-7-12)21(24)25/h1-10H/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGLBHXAWIDTNG-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NN=NN2C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NN=NN2C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903567 | |
| Record name | NoName_4260 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![O,O-diisopropyl [(di-tert-butylphosphorothioyl)methyl]phosphonothioate](/img/structure/B3820598.png)
![tetraisopropyl [2-(dimethylamino)-1,1-ethenediyl]bis(phosphonate)](/img/structure/B3820605.png)
![N-[(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-N-ethylethanamine](/img/structure/B3820613.png)
phosphoryl]propanoic acid](/img/structure/B3820633.png)
![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-nitrophenyl)sulfamide](/img/structure/B3820643.png)
![N-[(2-chlorophenyl)sulfonyl]-2-(2-pyridinyl)hydrazinecarboxamide](/img/structure/B3820645.png)
![1-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3820647.png)
![N'-[(2-phenylcyclopropyl)carbonyl]benzohydrazide](/img/structure/B3820654.png)
![N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide]](/img/structure/B3820662.png)

![N-[2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]acetamide](/img/structure/B3820670.png)


![methyl (1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B3820694.png)